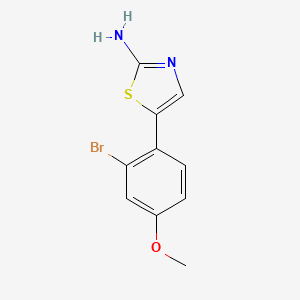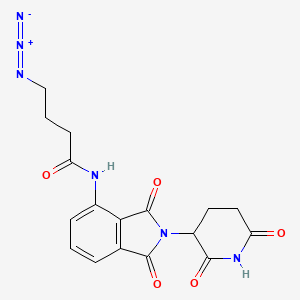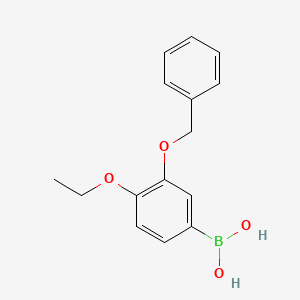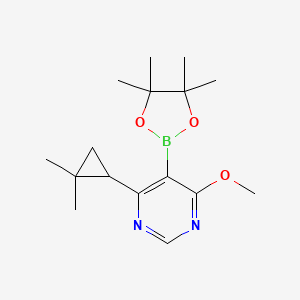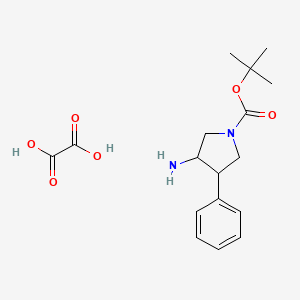
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a phenyl group, as well as a tert-butyl ester and an oxalate salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable amine is reacted with a halogenated pyrrolidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide is reacted with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Formation of the tert-Butyl Ester: The tert-butyl ester can be formed through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Formation of the Oxalate Salt: The oxalate salt can be formed through a reaction between the pyrrolidine derivative and oxalic acid or its derivatives.
Industrial Production Methods
Industrial production of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The oxalate salt can be reduced to form the corresponding free base.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Common conditions include acidic or basic aqueous solutions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Free base of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Corresponding carboxylic acid.
Applications De Recherche Scientifique
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives: These compounds are also pyrrolidine derivatives with potential therapeutic applications.
Beta-secretase inhibitors: Compounds that inhibit beta-secretase activity and are studied for their potential in treating Alzheimer’s disease.
Uniqueness
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H24N2O6 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;3-1(4)2(5)6/h4-8,12-13H,9-10,16H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
CUMZHTXUMIRLOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
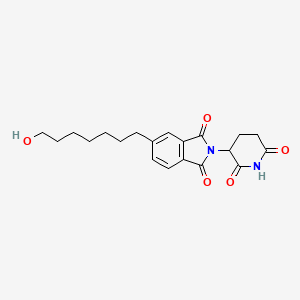
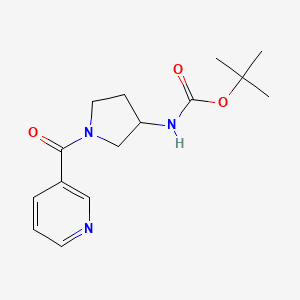
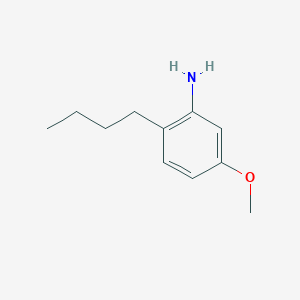
![2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14776396.png)
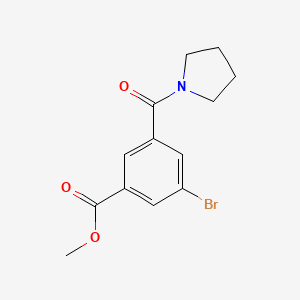
![tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate](/img/structure/B14776407.png)
